Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018531
InChI: InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C13H9F4NO3
Molecular Weight: 303.21 g/mol

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC18018531

Molecular Formula: C13H9F4NO3

Molecular Weight: 303.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate -

Specification

Molecular Formula C13H9F4NO3
Molecular Weight 303.21 g/mol
IUPAC Name ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
Standard InChI Key FQHXLVLDLCYYBP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (IUPAC: ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate) features a quinoline backbone substituted at positions 3, 4, 6, and 8. The quinoline core is modified by:

  • A carboxylate ester group at position 3 (C₃),

  • A keto group at position 4 (C₄),

  • A trifluoromethyl group at position 6 (C₆),

  • A fluorine atom at position 8 (C₈) .

This substitution pattern creates a highly polarized molecular framework, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₉F₄NO₃
Molecular Weight303.21 g/mol
XLogP3 (Partition Coefficient)3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface Area55.4 Ų

The compound’s moderate lipophilicity (XLogP3 = 3) suggests balanced membrane permeability, a critical factor for bioavailability in drug candidates . The polar surface area of 55.4 Ų aligns with typical values for CNS-active compounds, though further studies are needed to confirm blood-brain barrier penetration .

Spectroscopic and Computational Data

The isomeric SMILES string CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F provides a precise representation of its connectivity . Computational models predict a planar quinoline ring system with the trifluoromethyl group adopting a conformation perpendicular to the aromatic plane, minimizing steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Quinoline Core Formation: Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions.

  • Fluorination: Electrophilic fluorination at C₈ using Selectfluor® or analogous reagents.

  • Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or radical pathways.

  • Esterification: Final step involves ethanol-mediated esterification of the carboxylic acid intermediate.

Table 2: Comparative Analysis with Analogous Compounds

CompoundMolecular Weight (g/mol)XLogP3Key Substituents
Ethyl 8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylate249.242.5-CH₃ at C₆
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate364.11N/A-Br at C₈, -CF₃ at C₆

The brominated analog demonstrates how halogen size impacts molecular weight and steric bulk, potentially altering binding affinity in biological systems.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity. Key advantages include:

  • Precise temperature control for exothermic fluorination steps,

  • Reduced reaction times via optimized mass transfer.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

  • Ester Hydrolysis: The ethyl ester at C₃ is readily hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization .

  • Oxidation-Reduction: The C₄ keto group can be reduced to a hydroxyl group, though this is rarely pursued due to destabilization of the quinoline core .

  • Nucleophilic Aromatic Substitution: The C₈ fluorine atom is susceptible to displacement by amines or thiols under catalytic conditions.

Pharmacophore Development

Structural analogs prioritize modifications at:

  • C₃: Replacement of the ester with amides to modulate solubility,

  • C₆: Substitution of -CF₃ with -CH₃ or -Br to study steric and electronic effects .

Research Applications and Biological Activity

Anticancer Screening

Fluorinated quinolines exhibit topoisomerase II inhibition. In silico docking predicts strong binding to the ATPase domain (ΔG = -9.2 kcal/mol) , though in vitro validation is pending.

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